molecular formula C14H12BrNO3S B5908630 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione

5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione

Cat. No. B5908630
M. Wt: 354.22 g/mol
InChI Key: PPSSJUATBDWHDO-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione, also known as BZML, is a synthetic compound that belongs to the thiazolidinedione family. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and material science. In

Mechanism of Action

The mechanism of action of 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of COX-2, the induction of apoptosis, and the modulation of insulin signaling. 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to interact with DNA and inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription.
Biochemical and Physiological Effects
5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione can inhibit the activity of COX-2 and induce apoptosis in cancer cells. It has also been shown to improve insulin sensitivity in diabetic mice. However, the exact biochemical and physiological effects of 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione in vivo are still unknown and require further investigation.

Advantages and Limitations for Lab Experiments

5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It also exhibits reversible photochromism, which makes it suitable for use in optical devices. However, 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione has some limitations for lab experiments. It is relatively unstable and can degrade over time, which can affect the reproducibility of the results. It also has limited solubility in water, which can make it challenging to use in biological assays.

Future Directions

There are several future directions for the study of 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione. One direction is to investigate its potential applications in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Another direction is to explore its potential as a photochromic material for use in optical devices. Additionally, the mechanism of action of 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione needs to be further elucidated to understand its biochemical and physiological effects. Finally, the development of more stable and water-soluble derivatives of 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione could improve its utility in biological assays.

Synthesis Methods

The synthesis of 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione involves the reaction of 3-methyl-1,3-thiazolidine-2,4-dione with 4-(allyloxy)-3-bromobenzaldehyde in the presence of a base catalyst. The reaction proceeds through an aldol condensation mechanism, resulting in the formation of 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione. The yield of 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.

Scientific Research Applications

5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione has been studied for its potential applications in various fields, including medicinal chemistry and material science. In medicinal chemistry, 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells and improve insulin sensitivity in diabetic mice.
In material science, 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione has been studied for its potential applications as a photochromic material. It exhibits reversible photochromism, which means that it can change its color upon exposure to light. This property makes 5-[4-(allyloxy)-3-bromobenzylidene]-3-methyl-1,3-thiazolidine-2,4-dione suitable for use in optical devices, such as photochromic lenses and displays.

properties

IUPAC Name

(5Z)-5-[(3-bromo-4-prop-2-enoxyphenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3S/c1-3-6-19-11-5-4-9(7-10(11)15)8-12-13(17)16(2)14(18)20-12/h3-5,7-8H,1,6H2,2H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSSJUATBDWHDO-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC(=C(C=C2)OCC=C)Br)SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC=C)Br)/SC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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